Cas no 2410032-65-2 (methyl 2,6-dimethylpiperidine-4-carboxylate)
methyl 2,6-dimethylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarboxylic acid, 2,6-dimethyl-, methyl ester
- methyl 2,6-dimethylpiperidine-4-carboxylate
-
- MDL: MFCD12032198
- Inchi: 1S/C9H17NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h6-8,10H,4-5H2,1-3H3
- InChI Key: SCSANXWNALCTOF-UHFFFAOYSA-N
- SMILES: N1C(C)CC(C(OC)=O)CC1C
methyl 2,6-dimethylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322958-0.05g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 0.05g |
$266.0 | 2023-09-04 | |
| Enamine | EN300-322958-0.1g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 0.1g |
$396.0 | 2023-09-04 | |
| Enamine | EN300-322958-0.25g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 0.25g |
$567.0 | 2023-09-04 | |
| Enamine | EN300-322958-0.5g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 0.5g |
$891.0 | 2023-09-04 | |
| Enamine | EN300-322958-1.0g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-322958-2.5g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 2.5g |
$2240.0 | 2023-09-04 | |
| Enamine | EN300-322958-5.0g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 5.0g |
$3313.0 | 2023-02-24 | |
| Enamine | EN300-322958-10.0g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 10.0g |
$4914.0 | 2023-02-24 | |
| Enamine | EN300-322958-1g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 1g |
$1142.0 | 2023-09-04 | |
| Enamine | EN300-322958-5g |
methyl 2,6-dimethylpiperidine-4-carboxylate |
2410032-65-2 | 95% | 5g |
$3313.0 | 2023-09-04 |
methyl 2,6-dimethylpiperidine-4-carboxylate Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on methyl 2,6-dimethylpiperidine-4-carboxylate
Methyl 2,6-Dimethylpiperidine-4-Carboxylate: A Comprehensive Overview
Methyl 2,6-dimethylpiperidine-4-carboxylate, with the CAS number 2410032-65-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and potential applications in drug design. The molecule features a piperidine ring substituted with two methyl groups at positions 2 and 6, along with a carboxylate group at position 4, which is esterified with a methyl group. This unique structure contributes to its intriguing chemical properties and biological activity.
The synthesis of methyl 2,6-dimethylpiperidine-4-carboxylate involves a series of well-established organic reactions, including alkylation, cyclization, and esterification processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are particularly valuable for pharmacological studies. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging both traditional methods and modern catalytic techniques.
One of the most promising applications of methyl 2,6-dimethylpiperidine-4-carboxylate lies in its potential as a building block for more complex molecules. Its piperidine ring serves as a versatile scaffold for further functionalization, allowing chemists to introduce additional substituents that enhance bioavailability or target specific biological pathways. For instance, recent studies have demonstrated the utility of this compound in the construction of bioactive agents with anti-inflammatory and analgesic properties.
From a biological standpoint, methyl 2,6-dimethylpiperidine-4-carboxylate has shown moderate activity in vitro against various enzyme targets. Preclinical studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, making it a candidate for further investigation in disease models. Additionally, its ability to modulate ion channels has been explored, highlighting its potential role in treating conditions such as epilepsy or chronic pain.
The pharmacokinetic profile of methyl 2,6-dimethylpiperidine-4-carboxylate has also been examined in animal models. Early results indicate that it exhibits reasonable oral bioavailability and demonstrates moderate clearance rates. These findings are encouraging for its development as an orally administered therapeutic agent. However, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
In terms of safety assessment, preliminary toxicological evaluations suggest that methyl 2,6-dimethylpiperidine-4-carboxylate is well-tolerated at doses relevant to therapeutic use. Acute and subchronic toxicity studies have not revealed any significant adverse effects under experimental conditions. Nonetheless, long-term toxicity studies and genotoxicity assessments are essential before advancing this compound into clinical trials.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on enhancing the bioactivity of methyl 2,6-dimethylpiperidine-4-carboxylate through structural modifications. By introducing electron-withdrawing or donating groups at specific positions on the piperidine ring or modifying the ester moiety, researchers aim to improve its potency and selectivity for target proteins. These modifications are guided by computational modeling tools that predict molecular interactions based on receptor-ligand dynamics.
The development of analytical methods for the characterization and quality control of methyl 2,6-dimethylpiperidine-4-carboxylate has also seen significant progress. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy remain the gold standards for confirming molecular identity and purity. Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to ensure consistent product quality during manufacturing processes.
Looking ahead, the integration of artificial intelligence (AI) into drug discovery pipelines may further accelerate research on methyl 2,6-dimethylpiperidine-4-carboxylate. Machine learning algorithms can predict optimal substitution patterns or identify novel biological targets based on existing data sets. Such advancements hold promise for transforming this compound into a clinically relevant therapeutic agent.
In conclusion, methyl 2,6-dimethylpiperidine-4-carboxylate represents a valuable asset in contemporary chemical research due to its structural flexibility and potential therapeutic applications. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties
2410032-65-2 (methyl 2,6-dimethylpiperidine-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)